(5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione
Overview
Description
(5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[45]decane-3-thione is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multi-step organic reactions. A common synthetic route might include the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Spirocyclic Formation: The spirocyclic structure can be formed by a reaction between a suitable diamine and a ketone or aldehyde, followed by cyclization.
Thione Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, (5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features could allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole moiety could play a key role in binding to biological targets, while the spirocyclic structure might influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-one: Similar structure but with a ketone group instead of a thione.
(5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-ol: Similar structure but with a hydroxyl group instead of a thione.
Uniqueness
The uniqueness of (5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione lies in its specific combination of functional groups and spirocyclic structure. This combination can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S2/c1-11-8-16(2,3)10-17(9-11)19-14(22)21(20-17)15-18-12-6-4-5-7-13(12)23-15/h4-7,11,20H,8-10H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQIHLDLNHFALM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC2(C1)NC(=S)N(N2)C3=NC4=CC=CC=C4S3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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